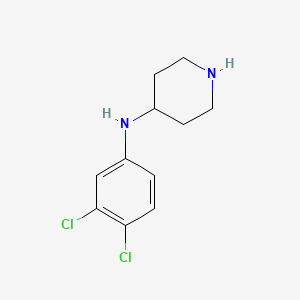

N-(3,4-dichlorophenyl)piperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dichlorophenyl)piperidin-4-amine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a 3,4-dichlorophenyl group attached to the piperidine ring. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications in drug design .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)piperidin-4-amine typically involves the reaction of 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere . This reduction reaction converts the nitrile group to an amine group, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Alkylation and Arylation Reactions

The secondary amine in N-(3,4-dichlorophenyl)piperidin-4-amine undergoes alkylation and arylation under basic conditions. For example:

-

Reductive alkylation : Reacting with aldehydes (e.g., 4-hydroxybenzaldehyde) in the presence of sodium cyanoborohydride yields N-benzyl derivatives .

-

Lithium-mediated alkylation : Using n-BuLi and N,N-diisopropylamine in THF at −78°C, the amine reacts with benzyl bromides (e.g., 1-(bromomethyl)-4-tert-butylbenzene) to form N-alkylated piperidines. This method achieved a 79% yield for a structurally analogous compound .

Table 1: Alkylation Conditions and Yields

| Substrate | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Piperidin-4-amine analog | 1-(Bromomethyl)-4-t-butylbenzene | n-BuLi, THF, −78°C → rt | 79% | |

| Piperidin-4-amine analog | 4-Hydroxybenzaldehyde | NaBH3CN, MeOH, rt | 72% |

Urea Formation

The amine reacts with potassium cyanate (KOCN) under acidic aqueous conditions to form N-substituted ureas. This reaction proceeds via nucleophilic attack on in situ-generated isocyanic acid .

-

Key observations :

Reaction Mechanism:

-

KOCN + H+ → HNCO (isocyanic acid)

-

Amine + HNCO → Urea derivative

Amide and Carbamate Derivatives

The amine participates in acylation and carbamate formation:

-

Amide synthesis : Reaction with acid chlorides (e.g., 4-chlorobenzoyl chloride) in THF yields tertiary amides. For example, coupling with pyrrolo[2,3-d]pyrimidine produced inhibitors with submicromolar kinase activity .

-

Carbamate protection : Using tert-butoxycarbonyl (Boc) anhydride, the amine is protected as a Boc-carbamate, which is stable under basic conditions and cleavable with HCl .

Structural Modifications for Bioactivity

Modifications of N-(3,4-dichlorophenyl)piperidin-4-amine have been explored to enhance pharmacological properties:

-

Conformational constraint : Introducing rigid amide spacers (e.g., compound 21 ) improved binding affinity to protein kinase B (PKB) by stabilizing interactions with residues like Glu236 and Met282 .

-

Heterocyclic coupling : Reaction with pyrrolopyrimidine or pyrazolopyridine scaffolds generated kinase inhibitors, with potency influenced by substituent positioning .

Key Challenges and Limitations

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the applications of compounds related to "N-(3,4-dichlorophenyl)piperidin-4-amine":

Opioid Receptor Ligands and Pain Treatment:

- N-aryl-N-piperidin-4-yl-propionamide derivatives: These are useful as opioid receptor ligands, particularly for the treatment of pain . They may be effective against postoperative pain, chronic pain (including cancer and neuropathic pain), pain during labor and delivery, and migraine .

- Other potential applications: These compounds may also be useful in treating drug addiction (heroin and cocaine), alcoholism, irritable bowel syndrome, constipation, nausea, vomiting, pruritic dermatoses (itching), allergic dermatitis, atopy, eating disorders, opiate overdoses, depression, smoking, sexual dysfunction, shock, stroke, spinal damage, head trauma, diarrhea, urinary incontinence, and inflammatory reactions .

- Monoamine Neurotransmitter Re-uptake Inhibition: Some related compounds may also act as monoamine neurotransmitter re-uptake inhibitors .

Antimicrobial Activity:

- Piperidine derivatives have demonstrated antimicrobial properties in in vitro studies. One related compound showed MIC values against Staphylococcus aureus and Escherichia coli, suggesting antibacterial effects.

Specific Research Findings

- 4-Anilidopiperidine Analogues: Novel opioid ligands have been designed and synthesized using the 4-anilidopiperidine scaffold, which contains a 5-substituted tetrahydronaphthalen-2yl-methyl group with different N-phenyl-N-(piperidin-4-yl)propionamide derivatives . These compounds were studied for their biological effects on μ and δ opioid receptor interactions .

- Binding Affinity: Specific substitutions on the tetrahydronaphthalene methyl group with N-phenyl-N-(piperidin-4-ylmethyl)propionamide core showed varied binding affinities towards the μ opioid receptor . For instance, amine, acetamide, and hydroxyl substitutions showed moderate binding affinity, with the hydroxyl substitution increasing the binding affinity .

- Agonist Activities: Certain compounds showed good binding affinity and high selectivity towards the μ opioid receptor, with some exhibiting very low agonist activities, while others showed agonist activities correlating with their binding affinities .

Mecanismo De Acción

The mechanism of action of N-(3,4-dichlorophenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

- 3,4-Dichlorophenethylamine

- N-(3,4-dichlorophenyl)-1-(propan-2-yl)piperidin-4-amine

- Cyclopropyl-{4-[5-(3,4-Dichlorophenyl)-2-[(1-Methyl)-Piperidin]-4-Yl-3-Propyl-3h-Imidazol-4-Yl]-Pyrimidin-2-Yl}Amine

Comparison: N-(3,4-dichlorophenyl)piperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring and the presence of the 3,4-dichlorophenyl group. This structural uniqueness contributes to its distinct biological activities and applications compared to other similar compounds .

Actividad Biológica

N-(3,4-dichlorophenyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a piperidine derivative with the following characteristics:

- Molecular Formula : C11H12Cl2N

- Molecular Weight : 239.13 g/mol

- CAS Number : 298699-35-2

The compound features a piperidine ring substituted with a dichlorophenyl group, which contributes to its unique chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Neurotransmitter Receptors : It may modulate the activity of neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic effects for neurological disorders.

- Enzymatic Pathways : The compound has shown interactions with enzymes that play crucial roles in cellular signaling pathways, which may lead to various pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated submicromolar activity against these pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. For instance, derivatives of similar piperidine compounds have been reported to induce apoptosis in prostate cancer cells by targeting specific signaling pathways .

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Anticancer Activity :

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

N-(3,4-dichlorophenyl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14-15H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIERXBUIDJOGAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.